molecular formula C16H16FN3O5S B2920524 2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034277-34-2

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2920524
CAS No.: 2034277-34-2
M. Wt: 381.38
InChI Key: YGTAKLFDVBRNAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C16H16FN3O5S and its molecular weight is 381.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, often related to the function of their targets . The downstream effects would depend on the specific pathways involved.

Result of Action

The effects would likely be related to the modulation of the activity of its targets . The specific effects would depend on the nature of the targets and the biochemical pathways they are involved in.

Properties

IUPAC Name

2-fluoro-5-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(9-20)25-15-5-6-18-10-19-15/h3-6,8,10-11H,1-2,7,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTAKLFDVBRNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.